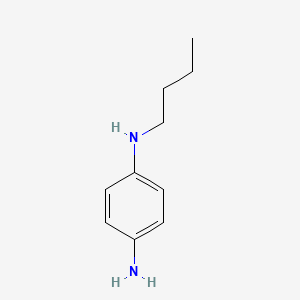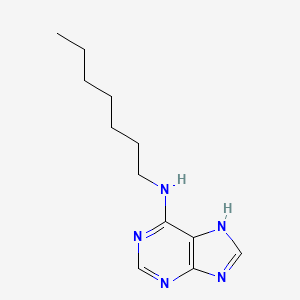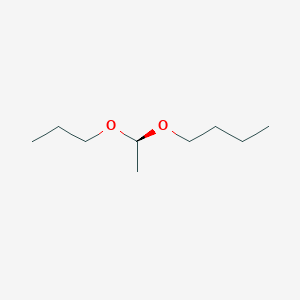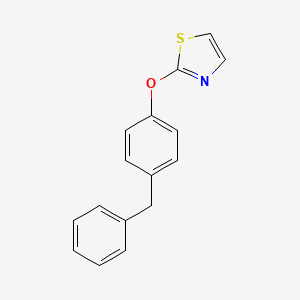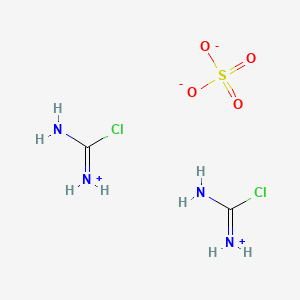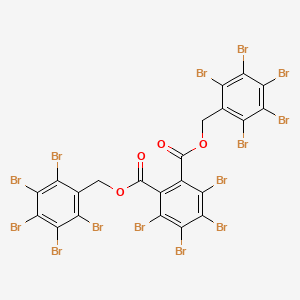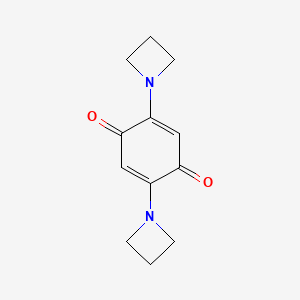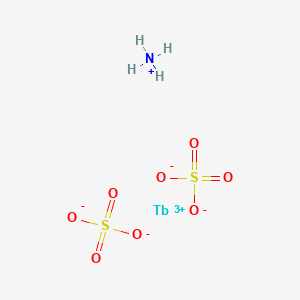
Ammonium terbium(3+) disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium terbium(3+) disulphate is a chemical compound with the formula (NH₄)₃Tb(SO₄)₃. It is a rare earth metal salt that contains terbium in the +3 oxidation state. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium terbium(3+) disulphate can be synthesized through a reaction between terbium(III) oxide and ammonium sulfate in an acidic medium. The reaction typically involves dissolving terbium(III) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ammonium terbium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terbium(IV) compounds.
Reduction: It can be reduced to terbium(III) oxide.
Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various anions like chloride or nitrate in the presence of suitable solvents.
Major Products:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(III) oxide.
Substitution: Terbium chloride or terbium nitrate.
Scientific Research Applications
Ammonium terbium(3+) disulphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium compounds.
Biology: Employed in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism by which ammonium terbium(3+) disulphate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet light, the terbium ions emit green fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the interaction of terbium ions with specific ligands or substrates, leading to energy transfer and emission of light.
Comparison with Similar Compounds
- Terbium(III) chloride (TbCl₃)
- Terbium(III) nitrate (Tb(NO₃)₃)
- Terbium(III) acetate (Tb(CH₃COO)₃)
Comparison: Ammonium terbium(3+) disulphate is unique due to its specific sulfate anions, which influence its solubility and reactivity. Compared to terbium(III) chloride and terbium(III) nitrate, it has different solubility properties and may participate in distinct chemical reactions. Its luminescent properties are comparable to other terbium compounds, but the presence of ammonium ions can affect its behavior in various applications.
Properties
CAS No. |
66907-04-8 |
|---|---|
Molecular Formula |
H4NO8S2Tb |
Molecular Weight |
369.09 g/mol |
IUPAC Name |
azanium;terbium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Tb/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
InChI Key |
DJQAPIGRBVZLFL-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


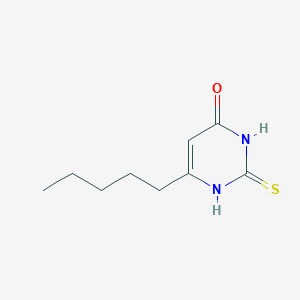
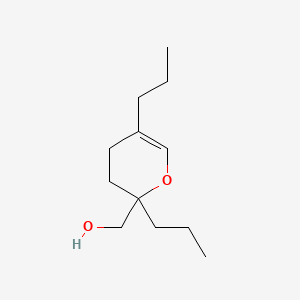
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
